molecular formula C10H14N2O2 B3395323 Ethyl 2-(4-hydrazinylphenyl)acetate CAS No. 367255-29-6

Ethyl 2-(4-hydrazinylphenyl)acetate

Cat. No.: B3395323
CAS No.: 367255-29-6
M. Wt: 194.23 g/mol
InChI Key: QNUMWVBHRJVVGE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydrazinylphenyl)acetate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of phenylacetic acid and contains a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-hydrazinylphenyl)acetate typically involves the reaction of ethyl 2-bromo-2-phenylacetate with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the hydrazine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydrazinylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of alkyl halides, acyl chlorides, or other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(4-hydrazinylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydrazinylphenyl)acetate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Ethyl 2-(4-hydrazinylphenyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-aminophenyl)acetate: This compound has an amino group instead of a hydrazine group, leading to different chemical reactivity and biological activities.

    Ethyl 2-(4-nitrophenyl)acetate: The presence of a nitro group imparts different electronic properties and reactivity compared to the hydrazine derivative.

    Ethyl 2-(4-methoxyphenyl)acetate: The methoxy group affects the compound’s solubility and reactivity, making it distinct from the hydrazine derivative.

This compound is unique due to the presence of the hydrazine group, which imparts specific chemical reactivity and potential biological activities that are not observed in its analogs.

Properties

IUPAC Name

ethyl 2-(4-hydrazinylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)7-8-3-5-9(12-11)6-4-8/h3-6,12H,2,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUMWVBHRJVVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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